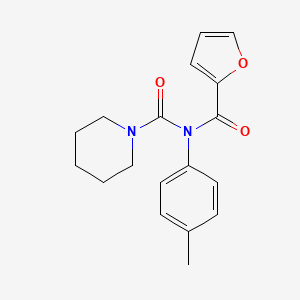

N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

CAS No.: 899755-41-0

Cat. No.: VC4502847

Molecular Formula: C18H20N2O3

Molecular Weight: 312.369

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899755-41-0 |

|---|---|

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.369 |

| IUPAC Name | N-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C18H20N2O3/c1-14-7-9-15(10-8-14)20(17(21)16-6-5-13-23-16)18(22)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3 |

| Standard InChI Key | FLOYWWCYZVFMJJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)C(=O)N3CCCCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (C₅H₁₀N) substituted at the 1-position with a carboxamide group. The amide nitrogen is further functionalized with two distinct moieties:

-

Furan-2-carbonyl group: A five-membered aromatic oxygen heterocycle (C₅H₃O₂) linked via a carbonyl group.

-

p-Tolyl group: A methyl-substituted benzene ring (C₇H₇) connected through a carboxamide bond.

This bifunctional design introduces both lipophilic (p-tolyl) and polar (furan-carbonyl) domains, potentially enhancing membrane permeability and target binding .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₃ |

| Molecular Weight | 312.369 g/mol |

| IUPAC Name | N-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide |

| SMILES | CC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)C(=O)N3CCCCC3 |

| InChI Key | FLOYWWCYZVFMJJ-UHFFFAOYSA-N |

| Solubility | Not experimentally determined |

The absence of solubility data underscores the need for further experimental characterization.

Synthetic Strategies and Optimization

Hypothesized Synthetic Routes

Based on analogous compounds , a plausible three-step synthesis involves:

Step 1: Piperidine-1-carboxylic Acid Chloride Formation

Piperidine reacts with phosgene (COCl₂) or thionyl chloride (SOCl₂) to yield piperidine-1-carbonyl chloride.

Step 2: N-(p-Tolyl)piperidine-1-carboxamide Synthesis

The carbonyl chloride intermediate couples with p-toluidine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) :

Step 3: Furan-2-carbonyl Group Installation

Furan-2-carbonyl chloride reacts with the secondary amine via nucleophilic acyl substitution, requiring careful pH control (pH 7–8) to prevent over-acylation:

Critical Reaction Parameters

-

Temperature: 0–5°C for acylation steps to minimize side reactions

-

Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance intermediate stability

-

Catalysts: DMAP (4-dimethylaminopyridine) accelerates carboxamide bond formation

Biological Activity and Mechanistic Hypotheses

| Compound Class | IC₅₀ (nM) | Target |

|---|---|---|

| Furan-triazinone | 2.9 | NCI-H460 lung carcinoma |

| Pyrazole-thiazole | 4.7 | Tubulin polymerization |

The compound’s furan ring may intercalate into hydrophobic enzyme pockets, while the p-tolyl group could stabilize π-π stacking interactions with aromatic residues in β-tubulin or kinase domains .

Apoptotic Induction Mechanisms

Analogous molecules trigger mitochondrial apoptosis via:

-

Bax/Bcl-2 Modulation: Upregulating pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2

-

Caspase-3 Activation: Cleaving poly(ADP-ribose) polymerase (PARP) to induce DNA fragmentation

-

Cell Cycle Arrest: G₂/M phase blockade through CDK1/cyclin B complex inhibition

These mechanisms suggest potential utility in oncology, though validation through specific assays is imperative.

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure permits systematic derivatization:

-

Furan Ring Modifications: Introducing electron-withdrawing groups (e.g., NO₂, CF₃) to enhance electrophilicity for covalent target engagement

-

Piperidine Substituents: Incorporating sp³-hybridized carbons to improve metabolic stability

Targeted Therapy Development

Hypothetical applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume